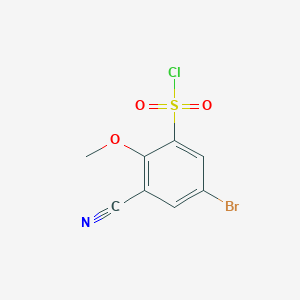
5-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride
Übersicht
Beschreibung
5-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride is a versatile organic compound characterized by the presence of bromine, cyano, and methoxy functional groups attached to a benzenesulfonyl chloride core. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Bromination and Cyano Group Introduction: The compound can be synthesized by starting with 2-methoxybenzenesulfonyl chloride and sequentially introducing bromine and cyano groups through controlled chemical reactions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the chlorosulfonation of 2-methoxybenzene followed by bromination and cyano group introduction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyano substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of different halogenated or cyano-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through its ability to participate in electrophilic aromatic substitution reactions. The cyano group enhances the electrophilic nature of the compound, making it a potent electrophile. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophilic sites in biological molecules or other reactants.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methoxybenzenesulfonyl chloride
3-Cyano-2-methoxybenzenesulfonyl chloride
2-Bromo-3-cyano-6-methoxybenzenesulfonyl chloride
Uniqueness: 5-Bromo-3-cyano-2-methoxybenzenesulfonyl chloride is unique due to the combination of bromine, cyano, and methoxy groups on the benzenesulfonyl chloride core, which provides a high degree of reactivity and versatility in chemical reactions compared to its similar counterparts.
This compound's multifaceted applications and reactivity make it a valuable tool in both research and industry. Its ability to undergo various chemical transformations allows for the synthesis of a wide range of derivatives, making it an essential compound in organic chemistry.
Would you like to know more about any specific aspect of this compound?
Eigenschaften
IUPAC Name |
5-bromo-3-cyano-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-8-5(4-11)2-6(9)3-7(8)15(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSLPBOOGITIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















